Product packaging for 2,6,10,14-Tetramethylheptadecane(Cat. No.:CAS No. 18344-37-1)

2,6,10,14-Tetramethylheptadecane

Cat. No.: B098651
CAS No.: 18344-37-1
M. Wt: 296.6 g/mol
InChI Key: CIGFWENQAXVDOM-UHFFFAOYSA-N
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Description

2,6,10,14-Tetramethylheptadecane is a branched-chain alkane identified in phytochemical research as a constituent with potential bioactive properties. Investigations have revealed its presence in biologically active plant extracts, linking it to specific research applications. Profiling of a methanol extract from Berberis hispanica root bark, which demonstrated dose-dependent antiproliferative effects, identified this compound among other bioactive constituents . The extract significantly reduced cell viability in human prostate and breast cancer cell lines, suggesting a potential role for the contained compounds in oncological research . Furthermore, this chemical has been detected in cyanobacterial extracts evaluated for insecticidal activity. In studies against the pest Spodoptera frugiperda , these extracts caused significant larval mortality and adversely affected several biological parameters in subsequent life stages, indicating the potential of the constituent compounds as a source for novel insecticidal agents . The presence of this compound in these active extracts marks it as a compound of interest for further mechanistic studies in both anticancer and agrochemical discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44 B098651 2,6,10,14-Tetramethylheptadecane CAS No. 18344-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,10,14-tetramethylheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44/c1-7-11-19(4)14-9-15-21(6)17-10-16-20(5)13-8-12-18(2)3/h18-21H,7-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFWENQAXVDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880746
Record name heptadecane, 2,6,10,14-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18344-37-1
Record name 2,6,10,14-Tetramethylheptadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18344-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,10,14-Tetramethylheptadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018344371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name heptadecane, 2,6,10,14-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Environmental Distribution of 2,6,10,14 Tetramethylheptadecane

Biological Sources

The biosynthesis of 2,6,10,14-tetramethylheptadecane is linked to various organisms, where it plays a role as a metabolite or a volatile organic compound. Its detection in diverse biological matrices underscores its significance in different biochemical pathways.

Presence in Human Metabolome and Associated Biological Fluids

This compound has been identified as a human metabolite. nih.govnih.govebi.ac.uk Its presence has been particularly noted in the context of cancer metabolism, suggesting a potential role in the biochemical alterations associated with malignancy. nih.govnih.govebi.ac.uk While it is established as a metabolite, detailed information regarding its concentration and presence in specific biological fluids such as plasma, urine, or saliva is not extensively documented in the available scientific literature.

A study on the metabolic responses of an ovarian cancer cell line and its derived cancer stem cells identified various metabolic changes. ebi.ac.uk Mass spectrometry was employed to profile metabolite levels in response to different in vitro environmental conditions, such as exposure to chemotherapeutics, glucose deprivation, and hypoxia. ebi.ac.uk These analyses revealed significant alterations in amino acid and carbohydrate metabolism, highlighting the complex metabolic landscape where compounds like this compound may be involved. ebi.ac.uk

Plant-Derived Occurrence

This compound has been identified as a volatile organic compound (VOC) in the plant kingdom, particularly in response to biotic stress.

Research has shown that this compound is released from apples (Malus domestica) that have been infected with the fungus Penicillium crustosum. pearson.compsu.edu This suggests a role for this compound in plant-fungus interactions, potentially as a signal molecule.

Data Tables

Table 1: Documented Biological Sources of this compound

Biological Source CategorySpecific Organism/ContextFinding
Human Human MetabolomeIdentified as a metabolite, particularly observed in cancer metabolism. nih.govnih.govebi.ac.uk
Microbial Pseudomonas maltophilia SU2No specific evidence of production found in current literature.
Oscillatoria sp.No specific evidence of production found in current literature.
Archaeal MembranesGeneral composition consists of isoprenoids, but specific presence of this compound is not confirmed. nih.govresearchgate.netresearchgate.netfrontiersin.org
Plant Malus domestica (Apple)Detected as a volatile organic compound from fungi-infected apples. pearson.compsu.edu

Geological and Anthropogenic Sources

Beyond its biological origins, this compound is also found in geological formations and is associated with certain industrial activities, reflecting its stability and persistence over geological timescales.

Isoprenoid hydrocarbons are common constituents of crude oil and are considered important biomarkers that provide information about the origin and thermal history of the petroleum. wikipedia.orgresearchgate.net These compounds are derived from the degradation of chlorophyll (B73375) and other biological molecules. Phytane (2,6,10,14-tetramethylhexadecane), a C20 isoprenoid, is a well-known biomarker found in petroleum. This compound is a C21 isoprenoid and its presence in crude oil is also expected as part of the complex mixture of hydrocarbons.

Hydraulic fracturing, a technique used for the extraction of natural gas and oil from shale formations, generates large volumes of wastewater, known as produced water. This water contains a complex mixture of the initial fracturing fluids and substances leached from the geological formation, including a wide array of organic compounds. researchgate.netrsc.orgnih.gov

Analyses of produced water have identified a multitude of hydrocarbons, including aliphatic and aromatic compounds. rsc.org While specific identification of this compound in these waters is not consistently reported in broad surveys, the presence of a range of C6 to C30 hydrocarbons is documented. rsc.org Given that this compound is a known constituent of petroleum, its occurrence in produced water from hydrocarbon-rich shale formations is highly probable. The specific isomeric composition of such compounds in produced water would depend on the geochemistry of the shale formation and the thermal maturation of the organic matter within it.

Detection in Air Samples from Simulated Engine Fluid Contamination Events

Studies simulating the contamination of aircraft engine bleed air have identified this compound as one of the volatile organic compounds (VOCs) present. In one such study, various aircraft fluids were injected into an engine system to replicate contamination events. scielo.org.za Air samples collected from the bleed air were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). scielo.org.za

The analysis tentatively identified this compound in the bleed air samples following the injection of a specific type of military-grade engine oil (MJOIIRep) at 200°C. scielo.org.za The concentration of this compound was measured to be 3.9 µg/m³, which corresponds to a volume mixing ratio of 0.32 parts per billion by volume (ppbV). scielo.org.za This finding was part of a broader effort to characterize the chemical profiles of bleed air contaminants to improve detection methods and ensure aircraft safety. semanticscholar.org The study noted that each category of fluid produced a distinct VOC emission profile. scielo.org.za

Table 1: Detection of this compound in Simulated Engine Bleed Air

Compound Name CAS Number Retention Time (min) Concentration (µg/m³) Concentration (ppbV)
This compound 18344-37-1 26.99 3.9 0.32

Data sourced from a study on simulated engine fluid contamination events. scielo.org.za

Trace Detection in Smokeless Tobacco Products

A comprehensive analysis of various smokeless tobacco products, specifically different types of "shammah," has revealed the presence of this compound in trace amounts. scielo.org.za In a study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to determine the phytocomponents of twenty-one varieties of smokeless tobacco, this compound was detected in one of the Khususi (Special) shammah samples (S2). scielo.org.za

The presence of this compound was noted among other alkanes like undecane, tridecane, and dodecane, which were generally found in low amounts in the various extracts. scielo.org.za The identification of a wide range of chemical constituents, including potentially hazardous compounds, in these products underscores the complexity of their chemical makeup. scielo.org.za

Table 2: Alkanes Detected in Khususi Shammah Samples (S1-S4)

Alkane S1 S2 S3 S4
Undecane Present Present Present Present
Tridecane Present Present Present Present
Dodecane Present
This compound Present
Pentadecane Present Present
Tricosane Present Present
Tetratriacontane Present Present

This table indicates the presence of various alkanes in four different Khususi shammah samples, with this compound being detected in sample S2. scielo.org.za

Biosynthesis and Biotransformation Pathways of 2,6,10,14 Tetramethylheptadecane

Proposed Biosynthetic Routes from Precursors (e.g., Phytol)

The primary precursor for the biosynthesis of pristane (B154290) is believed to be phytol (B49457), a diterpene alcohol that is an integral part of the chlorophyll (B73375) molecule. nih.gov The proposed pathway involves the transformation of phytol, which is abundant in the diet through the consumption of green vegetables. nih.govdrugfuture.com In various organisms, including marine zooplankton, phytol from their diet can be converted to pristane. nih.gov

The conversion process is thought to begin with the release of phytol from chlorophyll. This is followed by a series of oxidation reactions. Phytol is first oxidized to phytanic acid. This branched-chain fatty acid then undergoes alpha-oxidation, a process that removes one carbon atom, to yield pristanic acid. nih.gov Pristane is the corresponding hydrocarbon to pristanic acid, formed by the decarboxylation of pristanic acid. This biosynthetic link to chlorophyll explains the widespread presence of pristane as a biological marker in the environment. nih.gov

Metabolic Derivations in Human Systems

In humans, pristane and its related metabolites are primarily derived from dietary sources containing phytol or pre-formed phytanic and pristanic acids. The metabolism of these compounds is crucial, as their accumulation is associated with certain inherited metabolic disorders. nih.gov

The metabolic breakdown of pristane itself involves either terminal or subterminal oxidation. This initial hydroxylation step is followed by classical beta-oxidation processes. nih.gov The final product of phytanic acid alpha-oxidation is pristanic acid, which is subsequently degraded through peroxisomal beta-oxidation. nih.gov After three cycles of beta-oxidation in the peroxisomes, the resulting molecule is esterified to carnitine and transported to the mitochondria for further oxidation. nih.gov

Several metabolites have been identified in human tissues following the administration of pristane, demonstrating its biotransformation. These findings are summarized in the table below.

MetaboliteMetabolic ProcessReference
Pristanic AcidProduct of alpha-oxidation of phytanic acid or direct dietary intake. Degraded by peroxisomal beta-oxidation. nih.gov
4,8,12-Trimethyltridecanoic acidA product of the beta-oxidation of pristanic acid. nih.gov
Propionyl-CoAEnd product of several cycles of peroxisomal beta-oxidation of pristanic acid. reactome.org
Acetyl-CoAProduct of peroxisomal beta-oxidation of pristanic acid. reactome.org

Microbial Oxidation and Degradation Mechanisms

Microorganisms play a significant role in the environmental degradation of pristane, which is otherwise relatively resistant to breakdown. Several bacterial strains have been identified that can utilize pristane as a sole source of carbon and energy, employing specialized oxidative pathways. nih.govnih.gov

Terminal Oxidation Pathways

One of the primary mechanisms for microbial degradation of pristane is terminal oxidation. This process involves the oxidation of one of the terminal methyl groups of the alkane. This initial attack is typically catalyzed by a monooxygenase enzyme, which introduces a hydroxyl group to form a primary alcohol (pristanol). researchgate.net This alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid, forming pristanic acid. Some microbes are capable of diterminal oxidation, where both ends of the molecule are oxidized to form a dicarboxylic acid (pristane-dioic acid). researchgate.netpnas.org

β-Oxidation Processes

Following the initial terminal oxidation to pristanic acid, the resulting fatty acid can be further degraded via β-oxidation. nih.govyoutube.com This is a cyclical process where two-carbon units are sequentially cleaved from the carboxyl end of the fatty acid chain, in the form of acetyl-CoA. However, the methyl branches in pristanic acid require additional enzymatic steps to bypass the blockage they present to the standard β-oxidation machinery. The process for pristanic acid degradation is known to occur in peroxisomes and involves steps analogous to those for other branched-chain fatty acids. researchgate.net

Accumulation of Oxidized Metabolites (e.g., Carboxylic Acids)

During the microbial degradation of pristane, a variety of oxidized intermediates accumulate. The specific metabolites observed can provide insights into the degradation pathways employed by the microorganisms. For instance, the detection of pristanic acid is indicative of monoterminal oxidation. researchgate.net Further degradation through β-oxidation leads to the formation of shorter-chain branched carboxylic acids. One identified metabolite is 4,8,12-trimethyltridecanoic acid. nih.govnih.gov Another detected metabolite, α-methylglutaric acid, suggests the operation of multiple fatty acid metabolism pathways within a single bacterial strain. nih.govnih.gov In some cases, such as with Rhodococcus ruber and Mycobacterium neoaurum, subterminal oxidation can also occur, leading to metabolites like 2-methylbutanedioate and 3,7-dimethyldecandioate. researchgate.net

Role of Specific Microbial Strains in Catabolism

A number of microbial strains have been identified and characterized for their ability to degrade pristane. These bacteria are often isolated from hydrocarbon-contaminated environments. The table below highlights some of the key microbial strains and their role in pristane catabolism.

Microbial StrainKey Degradation PathwaysReference
Rhodococcus sp. (strains TMP2 and T12)Capable of degrading pristane at moderately low temperatures (10°C). nih.gov
Rhodococcus ruberUtilizes both monoterminal and diterminal oxidation pathways, as well as subterminal oxidation. researchgate.net
Mycobacterium neoaurumDegrades pristane through monoterminal, diterminal, and subterminal oxidation. researchgate.net
Coryneform soil isolateCan use pristane as its sole carbon and energy source. nih.govnih.gov
Mixed microbial consortiumDemonstrated complete removal of pristane from crude oil within 14 days. epa.gov
Nitrate-reducing enrichment culturesCapable of degrading over 90% of supplied pristane under anaerobic conditions. researchgate.netnih.gov
Mycobacterium sp. (strain IFP 2173)Showed extensive degradation and mineralization of pristane. nih.gov

Enzymatic Systems Involved in Biotransformation

The biotransformation of the long-chain branched alkane 2,6,10,14-tetramethylheptadecane is a complex process mediated by several enzymatic systems. While direct studies on this specific compound are limited, extensive research on structurally similar molecules, such as pristane (2,6,10,14-tetramethylpentadecane) and the metabolic precursor phytanic acid, provides a strong framework for understanding the likely enzymatic pathways involved. The primary enzyme families implicated in the metabolism of these branched-chain hydrocarbons include Cytochrome P450 monooxygenases and various dehydrogenases.

These enzymatic systems are crucial for converting lipophilic alkanes into more water-soluble compounds that can be further metabolized or excreted. The initial step typically involves the introduction of a functional group, such as a hydroxyl group, by cytochrome P450 enzymes, followed by oxidation steps catalyzed by dehydrogenases.

Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes are membrane-bound proteins that play a central role in the metabolism of a vast array of endogenous and exogenous compounds. plos.org They are key players in Phase I metabolism, catalyzing oxidative reactions that introduce or expose functional groups on substrate molecules. youtube.com In the context of alkanes, CYPs are responsible for the initial hydroxylation, a critical activation step.

Research on pristane, a closely related tetramethyl-branched alkane, has demonstrated the significant influence of these compounds on CYP activity. Studies in rats have shown that treatment with pristane leads to an induction of Cytochrome P450 1A1 (CYP1A1) activity in microsomes. nih.gov Further investigations revealed that pristane exposure results in tissue-specific alterations in the expression of various CYP isozymes, including CYP1A1, CYP1A2, and CYP2B, in tissues such as the liver, Peyer's Patches, and thymus. mdpi.com This induction of CYP enzymes suggests that they are actively involved in the metabolism of pristane and, by extension, likely involved in the biotransformation of this compound. mdpi.com The function of CYP enzymes is intricately linked to their membrane environment, and membrane perturbation by lipophilic compounds like pristane can alter their activity. mdpi.com

Table 1: Effects of Pristane on Cytochrome P450 (CYP) Isozymes

Enzyme/System Finding Organism/System
Cytochrome P-4501A (cP4501A) Treatment with pristane led to increased cP4501A levels compared to basal levels. nih.gov Copenhagen rats
Cytochrome P450 Isozymes (CYP1A1, CYP1A2, CYP2B) Pristane exposure led to tissue-specific differences in the expression of CYP isozymes in liver, Peyer's Patches, and thymus microsomes. mdpi.com Copenhagen rats
CYP Protein Expression Pristane elicited increased CYP protein expression over levels induced by the carcinogen 3-methylcholanthrene (B14862) alone. mdpi.com Copenhagen rats

Dehydrogenases

Following the initial hydroxylation by CYPs, the resulting alcohol is further oxidized by dehydrogenases. This class of enzymes facilitates the transfer of a hydride from a substrate to an acceptor molecule, commonly NAD+ or NADP+. wikipedia.orgresearchgate.net In the metabolic pathway of branched-chain alkanes, alcohol dehydrogenases and aldehyde dehydrogenases are sequentially involved.

Alcohol dehydrogenases (ADHs) are a group of enzymes that catalyze the conversion of alcohols to aldehydes or ketones. wikipedia.orgnih.gov In humans and other animals, they are critical for the breakdown of various alcohols. wikipedia.org In the context of branched-chain hydrocarbon metabolism, ADH is responsible for oxidizing the hydroxylated intermediate produced by CYP enzymes into an aldehyde. For instance, in the degradation pathway of phytol, a precursor to phytanic acid, an alcohol dehydrogenase is involved in the initial step of converting the phytol alcohol group to an aldehyde. nih.gov This step is crucial for preparing the molecule for the subsequent action of aldehyde dehydrogenases. researchgate.netnih.gov

Aldehyde dehydrogenases (ALDH) are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. nih.govmdpi.com This is a vital detoxification step, as aldehydes are often reactive and toxic to cells. The biotransformation of this compound, after initial hydroxylation and subsequent oxidation to an aldehyde, would require an ALDH for its conversion to a carboxylic acid.

Research on the alpha-oxidation of phytanic acid has highlighted the specific role of microsomal fatty aldehyde dehydrogenase (FALDH). nih.gov Studies have shown that FALDH is involved in the oxidation of pristanal (B217276) (an aldehyde intermediate) to pristanic acid (a carboxylic acid). nih.govnih.gov Fibroblasts from patients with Sjögren-Larsson syndrome, who have a genetic deficiency in FALDH activity, show a markedly reduced ability to perform this conversion. nih.gov Furthermore, FALDH has also been identified as the enzyme responsible for converting the aldehyde intermediate to phytenic acid during the breakdown of phytol to phytanic acid. nih.gov This underscores the critical role of ALDH enzymes in the metabolic cascade of branched-chain lipids.

Table 2: Role of Dehydrogenases in the Biotransformation of Related Compounds

Enzyme Substrate Product Metabolic Pathway
Alcohol Dehydrogenase (ADH) Primary/Secondary Alcohols Aldehydes/Ketones General Alcohol Metabolism wikipedia.orgnih.gov
Fatty Aldehyde Dehydrogenase (FALDH) Pristanal Pristanic Acid Phytanic Acid α-Oxidation nih.gov
Fatty Aldehyde Dehydrogenase (FALDH) Phyto-aldehyde intermediate Phytenic Acid Phytol Degradation nih.gov

Metabolic and Clinical Significance As a Biomarker

Role in Cancer Metabolism

2,6,10,14-Tetramethylheptadecane is a long-chain alkane, specifically a heptadecane (B57597) substituted with methyl groups at the 2, 6, 10, and 14 positions. nih.govnist.gov It has been recognized as a human metabolite observed in the context of cancer metabolism. nih.govebi.ac.uknih.gov

Scientific databases have cataloged this compound as a metabolite identified within cancer metabolism studies. nih.govebi.ac.uk Its classification as a human metabolite underscores its relevance in biological processes, particularly those that are altered in cancerous states. nih.govnih.gov The compound is listed in chemical and biological databases such as ChEBI and PubChem, which confirm its observation in cancer-related metabolic research. nih.govebi.ac.uk

Cancer cells exhibit significant alterations in lipid metabolism, including the process of lipid peroxidation. nih.govmdpi.com This process, the oxidative degradation of lipids, can be promoted by elevated levels of reactive oxygen species (ROS) often found in cancer cells. mdpi.com The resulting products of lipid peroxidation, such as various aldehydes, can serve as biomarkers for lung cancer when detected in exhaled breath. mdpi.com While a direct link between this compound and lipid peroxidation is not explicitly detailed in the provided results, its nature as a lipid-derived alkane places it within the broader context of altered lipid pathways in cancer. Cancer cells modulate their lipid composition, for instance by adjusting the ratio of saturated to monounsaturated fatty acids, to control lipid peroxidation and support cell motility and invasion. mdpi.com The accumulation of lipid hydroperoxides is a key feature of ferroptosis, a form of iron-dependent cell death that is a target for cancer therapy. mdpi.com

The metabolic landscape of a tumor, which includes the presence of metabolites like this compound, has profound implications for cancer progression and the efficacy of treatments. researchgate.net Altered fatty acid metabolism is a hallmark of cancer, supporting processes essential for tumor growth, such as membrane biosynthesis, energy production, and the generation of signaling molecules. researchgate.net The metabolic differences between cancer cells and cancer stem cells can influence their response to therapies. ebi.ac.uk For instance, studies on ovarian cancer have shown that cancer cells and their corresponding cancer stem cells exhibit vastly different metabolic responses to chemotherapy and nutrient deprivation. ebi.ac.uk This metabolic plasticity can be a significant challenge in cancer treatment. nih.gov

Cancer cells reprogram their fatty acid metabolism to sustain rapid proliferation and adapt to the tumor microenvironment. mdpi.comresearchgate.net This reprogramming involves both the synthesis of new fatty acids (de novo lipogenesis) and the increased uptake of fatty acids from their surroundings. mdpi.commdpi.com These fatty acids are crucial for building new cell membranes and as an energy source, particularly under metabolic stress. mdpi.com Key regulators of this process, such as Sterol Regulatory Element-Binding Protein 1 (SREBP1), are often activated in cancer cells, driving the expression of genes involved in fatty acid and cholesterol biosynthesis. mdpi.com The reliance of hypoxic tumor cells on imported fatty acids further illustrates this metabolic adaptation. nih.gov

Metabolic ProcessKey Features in CancerAssociated Molecules/Pathways
De Novo LipogenesisIncreased synthesis of fatty acids to support biomass production.SREBP1, FASN, ACC, ACLY mdpi.commdpi.com
Exogenous Fatty Acid UptakeEnhanced uptake from the tumor microenvironment.FABP3/7, CD36 mdpi.comnih.gov
Lipid PeroxidationModulated to balance cell signaling and prevent excessive damage.ROS, PUFAs, GPX4 mdpi.commdpi.com
Cholesterol MetabolismAltered to meet demands for membrane synthesis and signaling.SREBP2, HMGCR, LDLR mdpi.comnih.gov

Research into the metabolic distinctions between ovarian cancer cells and ovarian cancer stem cells (OCSCs) has provided critical insights. ebi.ac.uk Mass spectrometry-based metabolite profiling revealed that these two cell types respond differently to environmental stressors like chemotherapy (docetaxel), glucose deprivation, and hypoxia. ebi.ac.uk Notably, glucose deprivation had a more significant metabolic impact on OCSCs, whereas hypoxia more profoundly affected the metabolism of the broader ovarian cancer cell population. ebi.ac.uk These findings suggest that cancer cells and cancer stem cells within a tumor may behave differently, which has significant implications for designing effective therapeutic strategies that target both cell populations. ebi.ac.uk The metabolic plasticity of OCSCs, allowing them to switch between different energy sources, is a key factor in their survival and ability to repopulate tumors. nih.gov

Diagnostic Biomarker Potential in Infectious Diseases

While the primary research focus for this compound has been in cancer metabolism, the search for novel biomarkers is a critical and ongoing effort in the field of infectious diseases. Chronic infections, such as those caused by the Hepatitis B virus (HBV), necessitate reliable biomarkers to monitor disease progression, predict clinical outcomes like cirrhosis and hepatocellular carcinoma, and guide treatment decisions. clinicaltrials.gov Current biomarkers have limitations, prompting research into new candidates that can better reflect viral activity and patient prognosis. clinicaltrials.govdntb.gov.ua Although no direct evidence currently links this compound to infectious diseases, the methodologies used to identify metabolites in cancer, such as mass spectrometry, are broadly applicable to the search for biomarkers in other disease contexts.

Detection in Urine of Dengue-Infected Patients

Recent metabolomic studies have identified this compound in the urine of patients diagnosed with dengue fever. A preliminary study aimed at identifying potential metabolite biomarkers for the development of a non-invasive diagnostic kit for dengue utilized gas chromatography-mass spectrometry (GC-MS) to analyze urine samples from serologically confirmed dengue patients and healthy volunteers. The results of this analysis revealed the presence of this compound in the urine of dengue patients, suggesting its potential as a non-invasive biomarker for the disease.

Correlational Analysis in Dengue Pathogenesis

While the detection of this compound in the urine of dengue patients is a significant finding, the direct correlation of its levels with the pathogenesis and severity of the disease is an area of ongoing research. Dengue fever can manifest in varying degrees of severity, from a mild febrile illness to severe and life-threatening dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS). The identification of biomarkers that can predict the progression to severe dengue is a critical need for effective clinical management.

A study investigating urinary biomarkers in dengue patients reported that several alkanes, including this compound, were identified. Although this study did not establish a direct quantitative correlation with disease severity, the presence of this compound among a panel of metabolites that differ between dengue patients and healthy controls suggests a potential link to the metabolic disturbances that occur during dengue infection. Further research is required to elucidate the precise relationship between the concentration of this compound in urine and the clinical stages of dengue fever, which could validate its use as a prognostic marker.

Indicator in Food Contamination Studies

Beyond its clinical implications, this compound and its isomers have been investigated as volatile organic compounds (VOCs) that can signal microbial contamination in food products, particularly in meat.

Characterization as a Volatile Biomarker for Microbial Contamination (e.g., Staphylococcus aureus in Chicken Meat)

A study focusing on the early detection of Staphylococcus aureus contamination in chilled chicken meat identified a closely related isomer, 2,6,10,15-tetramethylheptadecane, as a characteristic volatile biomarker. nih.gov Using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS), researchers analyzed the VOCs produced during the early stages of S. aureus growth. nih.gov The presence of this branched-chain alkane was a key indicator of microbial activity, highlighting the potential for using such compounds in non-invasive food quality and safety assessments. nih.gov While this study focused on an isomer, the chemical similarity and shared properties of these long-chain branched alkanes suggest that this compound could also serve as a potential biomarker for microbial spoilage in similar food matrices.

Biotransformation Pathways in Contaminated Food Systems

The presence of this compound and its isomers in contaminated food is a result of microbial metabolism. Bacteria such as Staphylococcus aureus can utilize various components of the food matrix as substrates for their growth and metabolic activities, leading to the production of a wide array of volatile compounds. The biotransformation pathways for long-chain branched alkanes are complex and can involve several enzymatic steps.

Under aerobic conditions, the degradation of alkanes is often initiated by monooxygenase enzymes that introduce an oxygen atom, typically at a terminal methyl group, to form a primary alcohol. This alcohol can then be further oxidized to an aldehyde and then to a carboxylic acid, which can enter the β-oxidation pathway for energy production. In the case of branched-chain alkanes, the degradation can be more complex due to the methyl branches. While specific pathways for this compound in S. aureus within a food system are not fully elucidated, it is understood that various bacteria possess the enzymatic machinery to degrade such hydrocarbons. The production of these volatile alkanes is a signature of these metabolic processes.

Broader Implications for Metabolic Disorders and Physiological Responses

The appearance of this compound in different biological contexts points to its involvement in broader metabolic and physiological processes. As a long-chain branched alkane, its metabolism is linked to lipid metabolic pathways.

This compound has been noted as a human metabolite, with observations of its presence in the context of cancer metabolism. ebi.ac.uk This suggests that altered metabolic states, such as those occurring in cancer, may lead to the production or accumulation of this compound. The metabolism of long-chain alkanes in mammals is not as well-defined as that of other lipids, but it is known that they can be absorbed and metabolized. Disorders in lipid metabolism, which are central to conditions like metabolic syndrome and dyslipidemia, could potentially influence the levels of such hydrocarbons in the body. However, the specific role and clinical significance of this compound in these conditions remain to be fully explored. Further research into the metabolic fate and physiological effects of this compound could provide new insights into the diagnosis and understanding of various metabolic disorders.

Ecological and Environmental Role of 2,6,10,14 Tetramethylheptadecane

Environmental Fate and Persistence

The molecular structure of 2,6,10,14-tetramethylheptadecane is a key determinant of its environmental behavior. The presence of multiple methyl branches along its seventeen-carbon chain renders it more resistant to degradation than its linear counterparts.

Branched alkanes, such as this compound, are known to be more resistant to biodegradation than linear alkanes. The methyl groups create steric hindrance, making it more difficult for microbial enzymes to access and oxidize the hydrocarbon chain. While linear alkanes are readily metabolized by a wide range of microorganisms, the degradation of highly branched alkanes is a more specialized process, often occurring at a slower rate. Generally, the susceptibility of hydrocarbons to microbial degradation follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes researchgate.net. The degradation of similar isoprenoid hydrocarbons, pristane (B154290) and phytane, has been observed in various microbial species, including Rhodococcus ruber and Mycobacterium neoaurum, which can utilize them for growth researchgate.net. However, this process is often slower and requires specific enzymatic pathways.

Comparative Biodegradability of Hydrocarbon Structures

Hydrocarbon TypeGeneral BiodegradabilityStructural Reason for Degradability
Linear AlkanesHighAbsence of steric hindrance allows for easier enzymatic attack.
Branched Alkanes (e.g., this compound)Low to ModerateMethyl branches create steric hindrance, impeding enzymatic access.
Small AromaticsModerateRing structure requires specific enzymatic pathways for cleavage.
Cyclic AlkanesLowStable ring structures are generally recalcitrant.

Due to its resistance to biodegradation, this compound can persist in the environment, particularly in anoxic sediments where microbial activity is limited. Isoprenoid biomarkers like pristane and phytane are known to be recalcitrant and can be preserved in the geological record for millions of years researchgate.net. Studies on anaerobic biodegradation have shown that while the degradation of these compounds is possible, for instance through nitrate reduction by bacteria similar to Pseudomonas stutzeri, the process is slow researchgate.net. The persistence of branched alkanes in sediments makes them useful as long-term tracers of organic matter input and depositional conditions. The presence of this compound has been identified in the methanolic extract of Paratapes undulatus clams, indicating its potential for bioaccumulation in marine organisms within sedimentary environments japsonline.com.

Role in Ecosystem Dynamics

Beyond its persistence, this compound and its isomers are involved in microbial interactions and can serve as indicators of environmental pollution.

There is evidence to suggest that isomers of tetramethylheptadecane possess antimicrobial properties, playing a role in the competition between microbial species. For instance, the isomer 2,6,10,15-tetramethylheptadecane has been identified in extracts of Marrubium vulgare, which demonstrated strong inhibitory effects against the growth of Rhodococcus species biointerfaceresearch.com. Similarly, essential oils from Daphne mucronata, containing 2,6,10,15-tetramethylheptadecane, have shown antimicrobial activity against Candida albicans and Escherichia coli nih.gov. A study on the clam Paratapes undulatus identified "Heptadecane, 2,6,10,14-tetramethyl-" in an extract that exhibited antibacterial activity against several pathogenic strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus japsonline.com. This suggests that the specific isomer this compound may also contribute to antimicrobial effects, potentially influencing the composition of microbial communities in its vicinity.

Observed Antimicrobial Activity Associated with Tetramethylheptadecane Isomers

IsomerSourceAffected Microorganism(s)Reference
2,6,10,15-TetramethylheptadecaneMarrubium vulgare extractsRhodococcus sp. biointerfaceresearch.com
2,6,10,15-TetramethylheptadecaneDaphne mucronata essential oilsCandida albicans, Escherichia coli nih.gov
This compoundParatapes undulatus clam extractEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus japsonline.com

The introduction of hydrocarbons into an environment can lead to a shift in the microbial population, favoring those capable of utilizing them as a carbon source harvard.edu. However, the complexity of branched alkanes like this compound means they are less readily available as a substrate for many hydrocarbon-utilizing microorganisms compared to simpler n-alkanes. While some specialized bacteria, such as certain species of Rhodococcus and Mycobacterium, can degrade isoprenoid alkanes, the process is metabolically demanding researchgate.net. Therefore, in a mixed hydrocarbon contamination scenario, the presence of this compound and similar compounds may persist long after the more labile linear alkanes have been consumed. This can result in a microbial community structure dominated by specialists capable of degrading these more recalcitrant molecules.

The resistance of isoprenoid alkanes to degradation makes them excellent biomarkers for assessing hydrocarbon contamination and paleoenvironmental conditions. The ratio of two closely related isoprenoids, pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), is widely used as an indicator of the redox conditions of the depositional environment and the source of organic matter researchgate.netresearchgate.net. Low pristane/phytane (Pr/Ph) ratios (<1) are often associated with anoxic depositional environments, such as those found in marine source rocks, while high ratios (>3) can indicate more oxic conditions and terrestrial input researchgate.netscite.ai. As a higher homolog in the same isoprenoid series, this compound can also serve as a persistent marker of petroleum contamination. Its presence in environmental samples, long after more degradable compounds have disappeared, can signify historical or chronic hydrocarbon input.

Interpretation of Pristane/Phytane (Pr/Ph) Ratios in Environmental Analysis

Pr/Ph RatioInferred Depositional EnvironmentTypical Source of Organic Matter
&lt; 1AnoxicMarine (e.g., algal)
1 - 3Sub-oxicMixed marine and terrestrial
&gt; 3OxicTerrestrial (e.g., higher plants)

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatographic methods are central to the analysis of 2,6,10,14-tetramethylheptadecane, enabling its separation from other volatile and semi-volatile compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. phytojournal.comnih.gov This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov In GC, the sample is vaporized and carried by an inert gas through a column, where compounds are separated based on their boiling points and interactions with the stationary phase. nih.govnih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. phytojournal.comresearchgate.net

The identification of this compound is typically achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum with established libraries such as the NIST Mass Spectral Library. phytojournal.comnih.govnist.gov For instance, the mass spectrum of this compound shows characteristic fragmentation patterns that aid in its definitive identification. nist.gov Quantification can be performed using an internal standard method, where a known amount of a deuterated compound is added to the sample. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of this compound. nih.gov

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular Formula C₂₁H₄₄ nist.gov
Molecular Weight 296.5741 g/mol nist.gov
CAS Registry Number 18344-37-1 nist.gov
Kovats Retention Index (non-polar column) 1893, 1894, 1897, 1895 nih.govnist.gov

This table summarizes key GC-MS parameters for the identification of this compound.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in solid, liquid, and gaseous samples. d-nb.infonih.govfrontiersin.org This method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sample vial. mdpi.comresearchgate.net Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.commdpi.com After an appropriate extraction time, the fiber is withdrawn and inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS. d-nb.infomdpi.com

The choice of fiber coating is crucial for the efficient extraction of target analytes. nih.gov For non-polar compounds like this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is often the most effective choice. nih.govnih.gov The optimization of extraction parameters such as extraction time, temperature, and sample volume is critical to maximize the sensitivity and reproducibility of the analysis. frontiersin.orgmdpi.com HS-SPME-GC-MS has been successfully applied to identify volatile compounds in a variety of matrices, including plant materials and food products. nih.govmdpi.com

Headspace gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an emerging analytical technique that provides two-dimensional separation of volatile compounds. nih.gov It combines the separation power of gas chromatography with the high-speed separation of ions in an ion mobility spectrometer. researchgate.net In this technique, volatile compounds from the headspace of a sample are first separated by a GC column. nih.gov The eluted compounds are then ionized and enter a drift tube, where they are separated based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. researchgate.net

This technique offers several advantages, including high sensitivity, rapid analysis times, and the ability to separate isomeric and isobaric compounds that may be difficult to resolve by GC-MS alone. nih.gov The resulting two-dimensional plot of GC retention time versus ion drift time provides a unique fingerprint of the volatile profile of a sample. researchgate.net While specific applications for the direct analysis of this compound using HS-GC-IMS are not extensively documented, the technique's proven capability in analyzing complex volatile mixtures suggests its potential for the detection and characterization of this compound. nih.gov

Spectroscopic Characterization

Spectroscopic methods are invaluable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. ¹³C NMR spectroscopy, in particular, provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift of each signal providing information about the chemical environment of that carbon atom. uci.edu The predicted ¹³C NMR spectrum for this compound would show a specific pattern of signals corresponding to the different methyl, methylene (B1212753), and methine carbons in the molecule. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Methyl Carbons (C1, C1', C1'', C1''') ~14-23
Methylene Carbons ~24-40
Methine Carbons (C2, C6, C10, C14) ~32-38

This table presents the expected ranges for the ¹³C NMR chemical shifts of the different types of carbon atoms in this compound. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an organic compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. For an alkane like this compound, the IR spectrum is characterized by strong absorption bands corresponding to C-H stretching and bending vibrations. nih.gov The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups typically appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations for these groups are observed at lower frequencies, typically around 1465 cm⁻¹ and 1375 cm⁻¹. spectrabase.com The absence of significant absorption bands for other functional groups (like C=O or O-H) in the IR spectrum would confirm the saturated hydrocarbon nature of this compound. nih.gov

Advanced Metabolomics Approaches

Advanced metabolomics platforms, often utilizing mass spectrometry, have identified this compound in the metabolic profiling of various biological samples. This long-chain alkane has been noted as a metabolite in the context of cancer metabolism. nih.govebi.ac.uk For instance, studies have reported the presence of this compound in cancerous tissues, with some research indicating elevated levels in malignant tissues compared to benign ones. This suggests its potential as a biomarker for diagnostic purposes.

Metabolic profiling of tissues and biofluids in cancer research aims to understand the biochemical alterations that support tumor growth and survival. ebi.ac.uk In a study investigating the metabolic responses of an ovarian cancer cell line and its corresponding isogenic cancer stem cells, mass spectrometry was used to profile metabolite levels under different environmental conditions. ebi.ac.uk Such studies provide a comprehensive snapshot of the metabolic state, where the detection of compounds like this compound contributes to a broader understanding of the metabolic landscape in disease. The presence of this compound in biological samples can offer insights into the metabolic pathways that are active within cells or tissues.

The large and complex datasets generated from metabolomics studies necessitate the use of sophisticated multivariate statistical analysis techniques for biomarker identification. Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are powerful tools for interpreting this data. nih.govnih.gov

PCA is an unsupervised method used for initial exploratory data analysis. metwarebio.com It reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of any inherent clustering or patterns within the samples. metwarebio.com In metabolomics, PCA can help to identify general trends and outliers in the data without prior knowledge of the sample classes. nih.gov

OPLS-DA, on the other hand, is a supervised method that is particularly useful for biomarker discovery. metwarebio.com It is an extension of Partial Least Squares Discriminant Analysis (PLS-DA) that separates the variation in the dataset into two parts: one that is predictive and correlated to the class distinction (e.g., cancerous vs. non-cancerous tissue), and one that is orthogonal and not related to the class distinction. nih.govunl.pt This separation enhances the interpretability of the model by focusing on the metabolic changes that are most relevant to the biological question being investigated. metwarebio.com By applying OPLS-DA to metabolomics data, researchers can identify specific metabolites, such as this compound, that significantly contribute to the separation between different sample groups, thereby highlighting them as potential biomarkers. metwarebio.com

Synthetic Pathways and Chemical Modification

Laboratory Synthesis Techniques

The construction of the C21 branched hydrocarbon skeleton of 2,6,10,14-tetramethylheptadecane can be approached through several synthetic strategies. These methods primarily involve the formation of new carbon-carbon bonds to assemble the intricate branched structure or the modification of naturally occurring precursors.

Alkylation Reactions of Heptadecane (B57597)

While theoretically plausible, the direct alkylation of heptadecane to introduce four methyl groups at specific positions (2, 6, 10, and 14) is a challenging and less common approach in laboratory synthesis. Alkylation of long-chain alkanes typically requires harsh conditions and often leads to a mixture of isomers and products of over-alkylation, making the isolation of the desired product difficult.

However, the principles of alkane alkylation are well-established in industrial processes, often utilizing strong acid catalysts like hydrogen fluoride (B91410) or aluminum trichloride. glpbio.comacs.org These reactions generally involve the reaction of an alkane with an alkene or an alkyl halide in the presence of a catalyst to form a new C-C bond. acs.orgcaymanchem.com For a targeted synthesis of this compound, a more controlled and regioselective method would be necessary.

One potential, though complex, laboratory approach could involve a multi-step process. This might entail the selective functionalization of the heptadecane backbone to introduce leaving groups at the desired positions, followed by nucleophilic substitution with methylating agents. However, achieving such regioselectivity on a long, unactivated alkane chain presents significant synthetic hurdles.

Another conceptual approach involves the use of Grignard reagents. While Grignard reagents are powerful tools for forming C-C bonds, their direct alkylation with long-chain alkyl halides can be inefficient. acs.orgnih.gov Catalytic cross-coupling reactions, often employing nickel, palladium, or copper catalysts, have been developed to improve the efficiency of coupling alkyl halides with Grignard reagents. acs.orgnih.gov A hypothetical synthesis could involve the preparation of a multi-functionalized heptadecane derivative that could undergo sequential Grignard reactions, but this would be a highly complex and low-yielding process.

Derivations from Natural Precursors (e.g., Phytol)

A more practical and widely utilized method for the synthesis of this compound and related isoprenoid alkanes involves the modification of naturally occurring precursors, with phytol (B49457) being a prominent starting material. acs.org Phytol, a diterpene alcohol that is a constituent of chlorophyll (B73375), possesses the basic carbon skeleton and stereochemistry that can be elaborated to the target molecule. nih.gov

The synthetic pathway from phytol typically involves two key transformations:

Hydrogenation of the Double Bond: Phytol contains a double bond between C2 and C3. The first step is the catalytic hydrogenation of this double bond to yield dihydrophytol (B1222839) (3,7,11,15-tetramethylhexadecan-1-ol). youtube.com This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas. youtube.com

Hydrodeoxygenation and Methylation: The primary alcohol group at C1 of dihydrophytol needs to be replaced with a methyl group. This can be achieved through a two-step process:

Conversion of the alcohol to a good leaving group: The hydroxyl group can be converted to a tosylate or a halide (e.g., bromide or iodide) to facilitate subsequent nucleophilic substitution.

C-C bond formation: The resulting activated intermediate can then be reacted with a suitable methyl nucleophile, such as a methyl Grignard reagent (CH₃MgBr) or methyl lithium (CH₃Li), to form the final this compound.

An alternative to the second step could involve the conversion of the primary alcohol to a tosylate, followed by reduction to the corresponding alkane (3,7,11,15-tetramethylhexadecane), and then a final selective C-H activation/methylation at the C1 position, although this would be a challenging transformation.

Stereochemical Considerations in Synthesis

The synthesis of this compound from phytol has important stereochemical implications. Natural phytol has a specific stereochemistry at its chiral centers (typically (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol). nih.gov

The catalytic hydrogenation of the double bond in phytol is a syn-addition, meaning that the two hydrogen atoms add to the same face of the double bond. youtube.com This process creates a new chiral center at C2 and influences the stereochemistry at C3. The stereochemistry of the resulting dihydrophytol will depend on the facial selectivity of the hydrogenation, which can be influenced by the existing stereocenters at C7 and C11 and the reaction conditions.

The subsequent conversion of the alcohol to the final alkane does not typically affect the existing chiral centers at positions 6, 10, and 14 (corresponding to C7 and C11 of phytol). Therefore, the stereochemistry of these centers in the final product is directly inherited from the starting phytol. This makes the selection of the phytol precursor with the desired stereochemistry crucial for obtaining a specific stereoisomer of this compound.

Characterization of Synthetic Intermediates

The successful synthesis of this compound relies on the careful monitoring and characterization of the intermediates formed at each step.

A key intermediate in the synthesis from phytol is dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol). glpbio.comcaymanchem.comthegoodscentscompany.com Its formation can be confirmed by various spectroscopic techniques:

Infrared (IR) Spectroscopy: The disappearance of the C=C stretching vibration (typically around 1650-1680 cm⁻¹) and the appearance of C-H stretching vibrations for a saturated alkane would indicate successful hydrogenation. The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the retention of the alcohol functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of olefinic proton signals and the appearance of new signals corresponding to the saturated alkyl chain. ¹³C NMR would confirm the absence of sp² hybridized carbons from the double bond and the presence of only sp³ hybridized carbons in the backbone, along with the carbon bearing the hydroxyl group.

Mass Spectrometry (MS): The mass spectrum of dihydrophytol would show a molecular ion peak corresponding to its molecular weight (C₂₀H₄₂O). caymanchem.com

Other potential intermediates, such as the tosylate or halide derivatives of dihydrophytol, would also be characterized by their unique spectroscopic signatures. For instance, the incorporation of a tosyl group would introduce aromatic signals in the ¹H and ¹³C NMR spectra.

The final product, this compound, would be characterized by the complete absence of any signals corresponding to functional groups in its IR and NMR spectra, other than those for C-H bonds. Its mass spectrum would show the expected molecular ion peak for C₂₁H₄₄. nist.govnih.gov

Research Applications and Future Perspectives

Advancements in Biomarker Discovery and Validation

2,6,10,14-Tetramethylheptadecane, commonly referred to as pristane (B154290) in geological and environmental contexts, serves as a crucial biomarker. wikipedia.org Biomarkers are organic compounds whose structure provides information about their biological origin and the environmental conditions at the time of their formation.

Pristane and a related compound, phytane, are particularly useful in the fields of geology and environmental science. wikipedia.org Their relative abundance, often expressed as the pristane-to-phytane (Pr/Ph) ratio, can indicate the redox conditions of the depositional environment of petroleum source rocks. taylorandfrancis.comtaylorandfrancis.com A Pr/Ph ratio greater than 1 suggests oxic (oxygen-rich) conditions, while a lower ratio points to anoxic (oxygen-poor) environments. taylorandfrancis.com This information is vital for understanding the formation and evolution of petroleum hydrocarbons and coal. wikipedia.org

The validation of pristane as a biomarker is rooted in its known biosynthetic pathway, primarily from the phytol (B49457) side chain of chlorophyll (B73375). nih.gov This origin story solidifies its role as an indicator of biological input into geological formations.

Table 1: Applications of this compound as a Biomarker

FieldApplicationSignificance
Geology Petroleum source rock characterizationIndicates the redox conditions of the depositional environment, aiding in oil exploration. wikipedia.orgtaylorandfrancis.com
Environmental Science Oil spill monitoringHelps identify the source and extent of crude oil contamination. nih.gov
Paleoclimatology Reconstructing past environmentsThe Pr/Ph ratio in sediments provides clues about historical oxygen levels. taylorandfrancis.com

Elucidation of Biological and Metabolic Roles

Beyond its geological significance, this compound exhibits notable biological activities. In laboratory settings, particularly in rodents, pristane is known to induce autoimmune diseases that mimic human conditions like rheumatoid arthritis and systemic lupus erythematosus (SLE). wikipedia.orgmpbio.com This has made it an invaluable tool for researchers studying the pathogenesis of these complex diseases. nih.govmpbio.com The pristane-induced lupus (PIL) model is considered a gold standard for investigating the environmental triggers and molecular mechanisms of SLE. gojirafc.comnih.gov

Studies have shown that pristane administration in mice can lead to the production of autoantibodies, the formation of lipogranulomas, and the development of arthritis and glomerulonephritis. taylorandfrancis.comnih.gov These models allow for the detailed examination of the roles of various immune cells, cytokines, and signaling pathways in autoimmune disease progression. nih.govnih.govplos.org

The metabolism of pristane has also been a subject of investigation. In rats, orally administered pristane is partially absorbed and can be found in various tissues, with a preference for adipose tissue and the liver. nih.gov Metabolites identified include pristan-1-ol, pristane-2-ol, and pristanic acid, indicating that the hydrocarbon undergoes oxidation and beta-oxidation. nih.gov Furthermore, this compound has been identified as a human metabolite, with observations of its presence in cancer metabolism. ebi.ac.ukebi.ac.uk

Contribution to Environmental Monitoring and Bioremediation Strategies

The stability and resistance of this compound to biodegradation make it a persistent environmental marker. taylorandfrancis.com Its presence, along with phytane, can be used to trace the origin and weathering of crude oil spills in marine and terrestrial environments. nih.gov The characteristic ratio of these isoprenoids can help differentiate between various sources of hydrocarbon pollution.

In the context of bioremediation, understanding the microbial degradation of branched alkanes like pristane is crucial. While more resistant than their straight-chain counterparts, some microorganisms are capable of breaking down these compounds. Research into these microbes and their metabolic pathways could lead to the development of more effective strategies for cleaning up oil-contaminated sites.

Methodological Refinements for Enhanced Detection and Analysis

The accurate detection and quantification of this compound are paramount for its various applications. Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary analytical technique used for its identification and measurement. nih.govnist.gov

Advancements in analytical instrumentation and methodologies continue to improve the sensitivity and resolution of these analyses. Techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation of complex hydrocarbon mixtures, allowing for more precise determination of the Pr/Ph ratio and other important diagnostic markers. Furthermore, the development of standardized analytical protocols is essential for ensuring the comparability of data across different studies and laboratories. nih.gov

Table 2: Analytical Techniques for this compound

TechniqueApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification in geological and biological samples. nih.govnist.govHigh sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Analysis in biological fluids. nih.govSuitable for less volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation. gojirafc.comProvides detailed structural information.

Interdisciplinary Research Opportunities (e.g., Astrobiology, Geochemistry)

The study of this compound extends into the realm of astrobiology, the study of the origin, evolution, and distribution of life in the universe. numberanalytics.compsu.edu Geochemical biosignatures, such as the isoprenoids pristane and phytane, are key targets in the search for evidence of past or present life on other planets and moons. pitt.edu

The presence of these molecules in ancient terrestrial rocks provides a template for what to look for in extraterrestrial samples. nasa.gov The stability of these hydrocarbon skeletons over geological timescales makes them ideal candidates for preservation in planetary materials. Future missions to Mars and other celestial bodies may incorporate instruments specifically designed to detect such organic biomarkers. The interplay between geochemistry and astrobiology is crucial for interpreting the data returned from these missions and understanding the potential for life beyond Earth. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,6,10,14-Tetramethylheptadecane that influence experimental design?

  • Methodological Answer : Key properties include its molecular formula (C21H44), molecular weight (296.57 g/mol), density (0.787 g/cm³), and boiling point (356.9°C at 760 mmHg) . It is a liquid at room temperature, immiscible with water, and has no reported flash point or explosive limits . These properties guide solvent selection, storage conditions, and safety protocols (e.g., avoiding aqueous systems).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (0.28–0.38 mm thickness) and N95 masks to prevent skin/eye contact and inhalation. Ensure adequate ventilation, as decomposition products (e.g., CO/CO2) may form during combustion. No specific flammability hazards are reported, but standard fire suppression methods (dry chemical, CO2) should be applied .

Q. How can researchers verify the purity of this compound for analytical applications?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) for quantification. High-purity grades (>99%) are commercially available as 1000 µg/mL solutions in isooctane, validated for chromatographic applications . Cross-check purity via <sup>1</sup>H/<sup>13</sup>C NMR to confirm branching patterns .

Advanced Research Questions

Q. What challenges arise in synthesizing stereoisomers of this compound, and how can they be resolved?

  • Methodological Answer : The compound’s branched structure allows stereoisomerism (e.g., (6R,10S,14S)-configuration). Catalytic asymmetric alkylation or hydrogenation may yield specific isomers, but separation requires chiral stationary-phase chromatography (e.g., cyclodextrin columns). Stereochemical assignments should be confirmed via X-ray crystallography or NOESY NMR .

Q. How do environmental conditions affect the stability of this compound in long-term geochemical studies?

  • Methodological Answer : Under anaerobic conditions (e.g., sedimentary environments), it remains stable up to 200°C, making it a biomarker for thermal maturity in petroleum systems. However, photodegradation in aerobic settings may produce aldehydes/ketones. Accelerated aging studies (UV exposure, thermal cycling) are recommended to model degradation pathways .

Q. What analytical discrepancies can occur when quantifying this compound in complex matrices?

  • Methodological Answer : Co-elution with structurally similar branched alkanes (e.g., phytane, C20H42) in GC can lead to misidentification. Use high-resolution MS (HRMS) with m/z 296.5741 (C21H44<sup>+</sup>) and retention index matching against certified standards . Validate results with two-dimensional GC (GC×GC) to resolve overlapping peaks .

Q. How can researchers address contradictory data on the compound’s solubility and partitioning behavior?

  • Methodological Answer : Reported water immiscibility conflicts with limited logP data. Use shake-flask experiments with octanol/water partitioning (logP ~8–10 estimated via computational tools like EPI Suite). Validate experimentally via HPLC with a C18 column and correlation to retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.